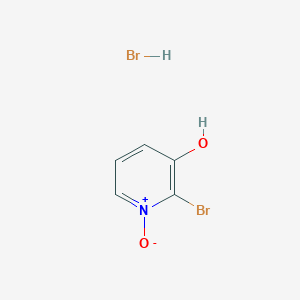![molecular formula C18H22ClNO B1438133 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride CAS No. 1185298-30-9](/img/structure/B1438133.png)
4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride
Vue d'ensemble
Description
“4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride” is a synthetic organic compound. It is a derivative of piperidine and is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of this compound are intermediates in alkaloid syntheses .
Synthesis Analysis
The synthesis of “4-([1,1’-Biphenyl]-4-ylmethoxy)piperidine hydrochloride” involves several steps. The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Applications De Recherche Scientifique
Synthesis and Antiproliferative Study
4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride has been explored in the context of antiproliferative studies. Novel derivatives of this compound, specifically 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline, were synthesized and tested against various human cancer cell lines. These compounds displayed significant growth inhibition effects on T-47D, HeLa, HepG2, and MCF-7 cancer cell lines, indicating potential applications in cancer treatment and drug discovery (Harishkumar et al., 2018).
Crystal Structure Analysis in Cancer Research
The crystal structure of LSD1, a critical enzyme in regulating cancer stem cell properties, was determined in complex with a derivative of 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine. This study provided insights into the binding mode of reversible inhibitors of LSD1, which is valuable for designing more potent inhibitors for cancer treatment (Niwa et al., 2018).
Cytotoxic and Anticancer Agents
Compounds related to 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine, specifically 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have been synthesized and identified as a new class of cytotoxic and anticancer agents. These compounds showed significant cytotoxicity towards various cancer cell lines and in vivo activity against colon cancers, highlighting their potential as anticancer agents (Dimmock et al., 1998).
Antimicrobial Activities
Derivatives of 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine have been synthesized and tested for antimicrobial activities. These compounds showed moderate effectiveness against various bacterial strains, including E. coli and S. aureus, suggesting potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).
Antibacterial Activity and Selective Killing of Bacterial Persisters
A compound related to 4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine, identified as C10, was found to selectively kill bacterial persisters that are tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery is significant in understanding bacterial persistence and developing strategies to combat antibiotic-resistant bacteria (Kim et al., 2011).
Propriétés
IUPAC Name |
4-[(4-phenylphenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNVAEVQMJIISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)




![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)



![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
